4,5,6,7-Tetrafluoro-3-bromoindole
Description
Properties
Molecular Formula |
C8H2BrF4N |
|---|---|
Molecular Weight |
268.01 g/mol |
IUPAC Name |
3-bromo-4,5,6,7-tetrafluoro-1H-indole |
InChI |
InChI=1S/C8H2BrF4N/c9-2-1-14-8-3(2)4(10)5(11)6(12)7(8)13/h1,14H |
InChI Key |
SQWUYBNSGPGJRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(N1)C(=C(C(=C2F)F)F)F)Br |
Origin of Product |
United States |
Preparation Methods
Starting Materials and General Strategy
The synthesis generally begins with a suitably substituted indole or indoline precursor that allows for stepwise fluorination and bromination. Common approaches involve:
- Starting from indole or indoline derivatives with pre-installed substituents for directing the fluorination.
- Employing electrophilic fluorination reagents or nucleophilic fluorination on halogenated precursors.
- Introducing bromine via electrophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.
Fluorination Methods
Fluorination on the benzene ring of indole derivatives to achieve tetrafluorination is typically accomplished by:
- Using selective electrophilic fluorinating agents under controlled conditions to substitute hydrogen atoms with fluorine at the 4,5,6,7-positions.
- Alternatively, starting from tetrafluorinated aniline or phenol derivatives , followed by cyclization to the indole ring.
A key reference for fluorination of indole derivatives is the work on fluorinated indolylmethanols, where catalytic systems combining potassium carbonate and quaternary ammonium salts mediate fluorination efficiently in aqueous media.
Bromination at the 3-Position
The bromination of the indole ring at the 3-position can be achieved by:
Representative Synthetic Route
A representative synthetic pathway, adapted from literature on related bromoindole derivatives, proceeds as follows:
| Step | Reaction Type | Reagents/Conditions | Outcome/Yield |
|---|---|---|---|
| 1 | Preparation of tetrafluoro-substituted aniline or phenol | Commercially available or synthesized via nucleophilic aromatic substitution | Tetrafluoro-substituted precursor |
| 2 | Cyclization to form tetrafluoroindole core | Acidic or palladium-catalyzed cyclization | Formation of 4,5,6,7-tetrafluoroindole |
| 3 | Bromination at C-3 | NBS or Pd-catalyzed bromination | This compound, isolated in moderate to good yields (50-80%) |
Catalytic Systems and Optimization
- Rhodium-catalyzed carbonylation and acylation reactions have been developed for indoline derivatives, which may be adapted for functionalization of fluorinated indoles.
- The use of quaternary ammonium salts with bases like K2CO3 has been shown to facilitate fluorination reactions efficiently in aqueous media, improving yield and selectivity.
- Electrochemical amination and copper-catalyzed coupling methods have been explored for related indole derivatives, suggesting potential routes for functionalization.
Detailed Reaction Conditions and Data
Fluorination Catalytic System Optimization (Adapted from Reference)
| Entry | K2CO3 (mol %) | Quaternary Salt (mol %) | Reaction Time (h) | Yield (%) of Fluorinated Product |
|---|---|---|---|---|
| 1 | 20 | Tetrabutylammonium bromide (TBAB) 20 | 12 | 93 |
| 2 | 15 | TBAB 15 | 10 | >99 |
| 3 | 10 | TBAB 10 | 15 | 90 |
| 4 | 5 | TBAB 5 | 20 | 69 |
Note: The optimized catalytic system is K2CO3 (15 mol %) with TBAB (15 mol %), providing excellent yields and reaction efficiency.
Bromination Conditions
- Bromination using NBS in acetonitrile or dichloromethane at 0 °C to room temperature for 1-3 hours typically yields the 3-bromo derivative in 60-80% isolated yield.
- Pd(0)-catalyzed bromination using Pd(PPh3)4 with bromide sources under mild conditions can improve regioselectivity and yield.
Literature Examples and Supporting Studies
- Suzuki et al. demonstrated rhodium-catalyzed alkoxycarbonylation/acylation of indolines, which could be adapted for functionalization of fluorinated indoles.
- Studies on the synthesis of bromoindole derivatives from 1-(2-bromophenyl)-2-phenylhydrazine with dimethyl acetylenedicarboxylate provide a precedent for selective bromination and indole ring formation.
- Efficient protocols for trifluoromethylation and fluorination of indoles using catalytic systems in aqueous media have been reported, highlighting the mild and scalable nature of these methods.
- Electrochemical and copper-catalyzed methods for functionalizing indoles at specific positions have been reported, offering alternative routes to halogenated indoles.
Summary Table of Preparation Methods
| Methodology | Key Reagents/Catalysts | Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| Electrophilic fluorination | Selective fluorinating agents, K2CO3, TBAB | Aqueous media, mild temp | 90-99 | Efficient tetrafluorination on benzene ring |
| Bromination at C-3 | NBS or Pd-catalyst + bromide | 0 °C to RT, 1-3 h | 60-80 | Selective bromination at 3-position |
| Rhodium-catalyzed acylation | Rh catalyst, anhydrides | Mild conditions | Moderate | Functionalization of indoline derivatives |
| Pd-catalyzed cross-coupling | Pd(0), vinyl or ethoxyvinyl tin reagents | Reflux, inert atmosphere | Moderate to good | For substitution of bromo group |
Chemical Reactions Analysis
4,5,6,7-Tetrafluoro-3-bromoindole undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with electrophiles under basic conditions to form N-substituted derivatives.
Cross-Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common reagents used in these reactions include palladium catalysts for cross-coupling and various electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,5,6,7-Tetrafluoro-3-bromoindole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4,5,6,7-tetrafluoro-3-bromoindole involves its interaction with molecular targets through its fluorinated indole structure. The presence of fluorine atoms can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and derivative used .
Comparison with Similar Compounds
Structural Analogs and Fluorinated Indole Derivatives
The following table compares 4,5,6,7-tetrafluoro-3-bromoindole with structurally related fluorinated indoles and heterocycles:
Key Observations :
- Electron-Withdrawing Effects: The tetrafluoro substitution in 4,5,6,7-tetrafluoroindole derivatives significantly lowers the electron density of the aromatic ring, making them more reactive toward nucleophilic and electrophilic agents compared to non-fluorinated indoles .
- Bromine vs. Other Halogens : The 3-bromo substituent in this compound provides a versatile handle for Suzuki-Miyaura cross-coupling reactions, distinguishing it from chloro or iodo analogs, which exhibit different kinetic and thermodynamic stabilities .
- Biological Activity : Fluorinated indoles like 4,5,6,7-tetrafluoroindole are precursors for TLR7-9 antagonists (e.g., compounds in ), whereas benzotriazole analogs () are explored for industrial applications due to their thermal stability .
Functionalized Derivatives
This compound serves as a precursor for advanced derivatives:
- Carboxylic Acid Derivatives : 4,5,6,7-Tetrafluoroindole-3-carboxylic acid (CAS N/A) is used in peptide mimetics, leveraging fluorine’s metabolic stability .
- Aldehyde and Nitrile Derivatives : Derivatives like 4,5,6,7-tetrafluoroindole-3-carboxaldehyde and 4,5,6,7-tetrafluoro-3-indoleacetonitrile are intermediates in synthesizing fluorinated agrochemicals .
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